

# Comparative Guide to Menin-MLL Inhibitors in Leukemia: MI-136 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MI-136    |           |
| Cat. No.:            | B15544508 | Get Quote |

This guide provides a detailed comparison of **MI-136** and other prominent menin-Mixed Lineage Leukemia (MLL) inhibitors for the treatment of acute leukemias, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1m). It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of preclinical and clinical data, detailed experimental methodologies, and an overview of the underlying signaling pathways.

## Introduction

The interaction between the protein menin and the MLL1 protein (also known as KMT2A) is a critical dependency for the development and progression of specific subtypes of acute leukemia.[1] In leukemias with MLL gene rearrangements, the resulting MLL fusion proteins must bind to menin to be recruited to chromatin, where they aberrantly activate the transcription of leukemogenic genes like HOXA9 and MEIS1.[1][2] This dependency has established the menin-MLL protein-protein interaction (PPI) as a compelling therapeutic target.[1] Small molecule inhibitors designed to disrupt this interaction represent a promising class of targeted therapies.[3][4]

This guide focuses on **MI-136**, an early but significant menin-MLL inhibitor, and compares it with its more potent derivatives and the clinically advanced inhibitors, revumenib and ziftomenib, which have recently been approved for clinical use.[5][6]



## The Menin-MLL Signaling Pathway and Mechanism of Inhibition

In MLL-rearranged or NPM1-mutated leukemias, the MLL fusion protein or the MLL1/NPM1c complex is tethered to chromatin via a direct interaction with menin. This leads to histone modifications (e.g., H3K4 trimethylation) and the upregulation of genes that drive leukemogenesis. Menin inhibitors function by binding to a specific pocket on the menin protein, physically blocking its interaction with MLL.[4] This disruption prevents the recruitment of the leukemogenic complex to its target genes, leading to the downregulation of HOXA9 and MEIS1, followed by cell differentiation and apoptosis.[2][7]



Nucleus Menin-MLL Inhibitor (e.g., MI-136, Revumenib) Binds To & Blocks Interaction Menin Interaction MLL Fusion Protein (or MLL1/NPM1c) **Binds** Chromatin **Enables Access To Target Genes** (HOXA9, MEIS1) **Upregulation Drives** Leukemogenesis (Proliferation, Survival)

Menin-MLL Signaling Pathway and Inhibition



### General Workflow for Evaluating Menin-MLL Inhibitors



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. benchchem.com [benchchem.com]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. medpagetoday.com [medpagetoday.com]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Guide to Menin-MLL Inhibitors in Leukemia: MI-136 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544508#mi-136-versus-other-menin-mll-inhibitors-in-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com